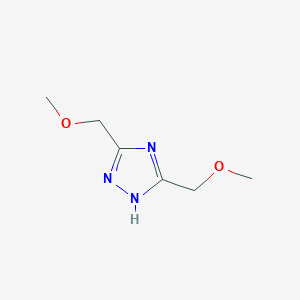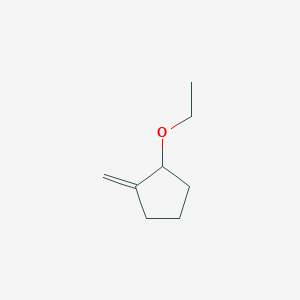
lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide is a chemical compound with the molecular formula C10H12ClLiO2 It is a lithium salt derivative of a substituted benzene ring, featuring both chloroethyl and dimethoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide typically involves the reaction of 4-(2-chloroethyl)-1,2-dimethoxybenzene with a lithium reagent. One common method is the lithiation of the benzene derivative using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
Lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or alkanes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes .
科学研究应用
Lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted benzene derivatives.
Biology: The compound can be used in studies involving cell signaling and molecular interactions due to its ability to modify biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The dimethoxy groups may enhance the compound’s solubility and facilitate its interaction with hydrophobic regions of biological molecules .
相似化合物的比较
Similar Compounds
Lithium;4-(2-chloroethyl)phenyl-: Similar in structure but lacks the dimethoxy groups, which may affect its reactivity and solubility.
Bendamustine Hydrochloride: Contains a chloroethyl group and is used as an alkylating agent in cancer therapy.
Uniqueness
The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets .
属性
CAS 编号 |
110905-09-4 |
|---|---|
分子式 |
C10H12ClLiO2 |
分子量 |
206.6 g/mol |
IUPAC 名称 |
lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide |
InChI |
InChI=1S/C10H12ClO2.Li/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h4,7H,5-6H2,1-2H3;/q-1;+1 |
InChI 键 |
JZLGTUQOQMADDN-UHFFFAOYSA-N |
规范 SMILES |
[Li+].COC1=C(C=C([C-]=C1)CCCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
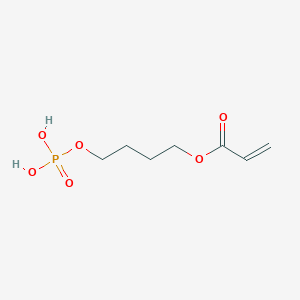
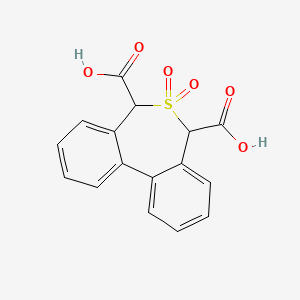

![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)
![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)
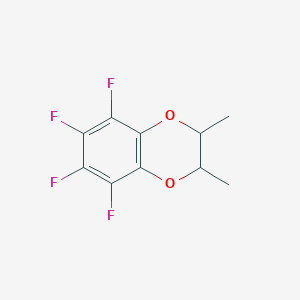
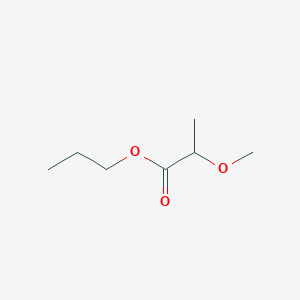

![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)
